Sarafotoxin S 6c (reduced)
Overview
Description
Sarafotoxin S 6c (reduced) is a potent peptide toxin derived from the venom of the Atractaspis genus of snakes. It is known for its high affinity for endothelin-B receptors, which are involved in various physiological processes, including vasoconstriction and regulation of blood flow . This compound has been extensively studied for its effects on cardiovascular systems and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarafotoxin S 6c (reduced) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Sarafotoxin S 6c (reduced) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: Sarafotoxin S 6c (reduced) can undergo oxidation reactions, particularly at the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to break disulfide bonds, converting it back to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard amino acid derivatives used in SPPS.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Sarafotoxin S 6c (reduced) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving endothelin receptors.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research.
Mechanism of Action
Sarafotoxin S 6c (reduced) exerts its effects primarily through the activation of endothelin-B receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling events that lead to vasoconstriction and modulation of blood flow . The compound also induces the release of nitric oxide, which plays a role in its cardioprotective and antiarrhythmic effects . The activation of mitochondrial ATP-sensitive potassium channels (mitoKATP) in cardiomyocytes is another key mechanism contributing to its protective effects during ischemia-reperfusion injury .
Comparison with Similar Compounds
Sarafotoxin S 6c (reduced) is part of a family of endothelin-like peptides, including Sarafotoxin S 6a, Sarafotoxin S 6b, and endothelins. These compounds share structural similarities but differ in their receptor selectivity and physiological effects . For example:
Sarafotoxin S 6a: Similar to Sarafotoxin S 6c but with different receptor affinity and potency.
Sarafotoxin S 6b: Another analog with distinct effects on endothelin receptors.
Endothelins: Endogenous peptides with broader physiological roles, including vasoconstriction and regulation of blood pressure.
Sarafotoxin S 6c (reduced) is unique in its high selectivity for endothelin-B receptors and its potent vasoconstrictive effects, making it a valuable tool in cardiovascular research .
Properties
IUPAC Name |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWXJBFLULMNEY-JHOSIGDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H151N27O37S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151398 | |
Record name | Sarafotoxin S 6c (reduced) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2519.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116495-45-5 | |
Record name | Sarafotoxin S 6c (reduced) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116495455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafotoxin S 6c (reduced) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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